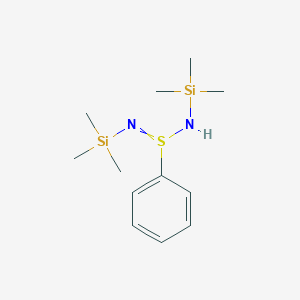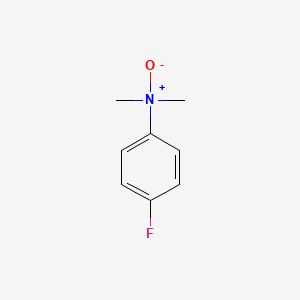
Methyl 2-(azidomethyl)-3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(azidomethyl)-3-phenylprop-2-enoate is an organic compound that features an azido group attached to a phenylprop-2-enoate moiety. This compound is of interest due to its potential applications in various fields of chemistry, biology, and materials science. The azido group is known for its high reactivity, making this compound a valuable intermediate in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(azidomethyl)-3-phenylprop-2-enoate typically involves the reaction of methyl 3-phenylprop-2-enoate with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The azido group is introduced via nucleophilic substitution, where the azide ion displaces a leaving group, such as a halide, on the starting material.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potential explosiveness of azides.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(azidomethyl)-3-phenylprop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the azido group under mild conditions.
Major Products
The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(azidomethyl)-3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and polymers.
Biology: The compound is used in bioconjugation techniques, where the azido group can be selectively targeted for labeling biomolecules.
Industry: The compound is used in the production of materials with specific properties, such as adhesives and coatings.
Wirkmechanismus
The mechanism of action of Methyl 2-(azidomethyl)-3-phenylprop-2-enoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is often catalyzed by copper(I) ions and is widely used in click chemistry. The compound’s reactivity allows it to interact with various molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl azide: Similar in structure but lacks the ester moiety.
Methyl 3-azidopropanoate: Similar but with a different substitution pattern on the carbon chain.
Azidomethyl benzene: Similar but lacks the ester functionality.
Uniqueness
Methyl 2-(azidomethyl)-3-phenylprop-2-enoate is unique due to the combination of the azido group and the ester functionality, which provides a balance of reactivity and stability. This makes it a valuable intermediate for various synthetic applications, offering versatility that similar compounds may lack.
Eigenschaften
CAS-Nummer |
124957-63-7 |
|---|---|
Molekularformel |
C11H11N3O2 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
methyl 2-(azidomethyl)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)10(8-13-14-12)7-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI-Schlüssel |
ZWGNAOMCZZYZQE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=CC1=CC=CC=C1)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)

![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)
![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)








![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
